molecular formula C19H29NO5 B12654183 4,5-Bis(hexyloxy)-2-nitrobenzaldehyde CAS No. 80879-55-6

4,5-Bis(hexyloxy)-2-nitrobenzaldehyde

Cat. No.: B12654183
CAS No.: 80879-55-6
M. Wt: 351.4 g/mol
InChI Key: QAHWYUZOCUJCSW-UHFFFAOYSA-N
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Description

4,5-Bis(hexyloxy)-2-nitrobenzaldehyde is an organic compound characterized by the presence of two hexyloxy groups and a nitro group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(hexyloxy)-2-nitrobenzaldehyde typically involves the nitration of 4,5-bis(hexyloxy)benzaldehyde. The process can be summarized as follows:

    Starting Material: 4,5-Bis(hexyloxy)benzaldehyde.

    Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the reaction rate and prevent over-nitration.

    Isolation and Purification: The product is isolated by neutralizing the reaction mixture, followed by extraction and purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(hexyloxy)-2-nitrobenzaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Reduction: 4,5-Bis(hexyloxy)-2-aminobenzaldehyde.

    Oxidation: 4,5-Bis(hexyloxy)-2-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Bis(hexyloxy)-2-nitrobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s structural features make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(hexyloxy)-2-nitrobenzaldehyde depends on the specific reactions it undergoes. For instance:

    Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.

    Oxidation: The aldehyde group is oxidized to a carboxylic acid through the formation of an intermediate carboxylate ion, which is then protonated.

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(hexyloxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical transformations.

    4,5-Bis(hexyloxy)-2-aminobenzaldehyde:

    4,5-Bis(hexyloxy)-2-nitrobenzoic acid: The oxidized form, useful in different contexts compared to the parent aldehyde.

Uniqueness

4,5-Bis(hexyloxy)-2-nitrobenzaldehyde is unique due to the combination of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both hexyloxy and nitro groups provides a balance of hydrophobic and electron-withdrawing properties, making it a versatile compound in organic synthesis and materials science.

Properties

CAS No.

80879-55-6

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

4,5-dihexoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C19H29NO5/c1-3-5-7-9-11-24-18-13-16(15-21)17(20(22)23)14-19(18)25-12-10-8-6-4-2/h13-15H,3-12H2,1-2H3

InChI Key

QAHWYUZOCUJCSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCCCC

Origin of Product

United States

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